4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
Overview
Description
4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the isoindole family. Isoindoles are nitrogen-containing heterocycles that have attracted significant interest due to their presence in various natural and synthetic compounds with diverse biological activities. The structure of this compound consists of a fused benzene and isoindole ring system with a phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-phenylphthalimide with a suitable reagent to induce cyclization and form the isoindole ring. For example, the reaction of N-phenylphthalimide with alkyllithium reagents such as n-butyllithium (n-BuLi) can lead to the formation of the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoindole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized isoindole derivatives, reduced isoindole derivatives, and various substituted isoindole compounds depending on the specific reagents and conditions used.
Scientific Research Applications
4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
- Benzo[f]phthalazin-1(2H)-ones
- Indazole derivatives
Uniqueness
4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to its specific structural features, including the fused benzene and isoindole ring system with a phenyl group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-phenylbenzo[f]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-17-14-10-12-8-4-5-9-13(12)15(16(14)18(21)19-17)11-6-2-1-3-7-11/h1-10H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNILOIUZSRZYFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279289 | |
Record name | STK019195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75258-83-2 | |
Record name | NSC12102 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK019195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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